molecular formula C19H11ClN4O B4903530 5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one

5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one

Cat. No.: B4903530
M. Wt: 346.8 g/mol
InChI Key: SFIPFQZBJWURJB-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one is a complex organic compound characterized by its unique tetrazatetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and nitrogen-containing reagents. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the formation of the desired tetrazatetracyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic effects, including its activity against certain diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one is unique due to its specific chlorophenyl substitution and tetrazatetracyclic structure

Properties

IUPAC Name

5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4O/c20-13-5-1-3-7-16(13)23-10-9-15-12(18(23)25)11-21-19-22-14-6-2-4-8-17(14)24(15)19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIPFQZBJWURJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(C=N3)C(=O)N(C=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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